molecular formula C30H38ClN3O6 B12799156 Ethanol, 2,2'-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride CAS No. 27467-07-8

Ethanol, 2,2'-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride

Cat. No.: B12799156
CAS No.: 27467-07-8
M. Wt: 572.1 g/mol
InChI Key: WTQNDMIEBYTLIK-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the phenethylamine derivative: This step involves the reaction of 3-methoxy-2-propoxybenzaldehyde with a suitable amine under acidic or basic conditions to form the corresponding phenethylamine derivative.

    Iminodiethanol formation: The phenethylamine derivative is then reacted with diethanolamine under controlled conditions to form the iminodiethanol intermediate.

    Carbanilation: The iminodiethanol intermediate undergoes carbanilation using phosgene or a suitable isocyanate to form the dicarbanilate derivative.

    Hydrochloride formation: Finally, the dicarbanilate derivative is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanol, 2,2’-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases or conditions.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interaction with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

    Enzyme inhibition: Inhibition of key enzymes involved in metabolic or signaling pathways, resulting in altered cellular functions.

    Gene expression modulation: Influence on the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-(2-methoxyethoxy)-
  • Ethanol, 2-methoxy-
  • Diethylene glycol monomethyl ether

Uniqueness

Ethanol, 2,2’-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

27467-07-8

Molecular Formula

C30H38ClN3O6

Molecular Weight

572.1 g/mol

IUPAC Name

2-(3-methoxy-2-propoxyphenyl)ethyl-bis[2-(phenylcarbamoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C30H37N3O6.ClH/c1-3-21-37-28-24(11-10-16-27(28)36-2)17-18-33(19-22-38-29(34)31-25-12-6-4-7-13-25)20-23-39-30(35)32-26-14-8-5-9-15-26;/h4-16H,3,17-23H2,1-2H3,(H,31,34)(H,32,35);1H

InChI Key

WTQNDMIEBYTLIK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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